N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are important in many biological processes and are the fundamental components of nucleic acids, DNA and RNA .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms . The specific reactions that this compound can undergo would depend on the nature of the substituents.Scientific Research Applications
Optical Sensors and Biologically Active Compounds
Pyrimidine derivatives, including compounds similar to "N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide," have been widely recognized for their significant role in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds are not only used as exquisite sensing materials but also have a range of biological and medicinal applications. The versatility of pyrimidine derivatives in forming coordination complexes makes them suitable for use as sensing probes in detecting various ions and molecules (Jindal & Kaur, 2021).
Optoelectronic Materials
Research has shown that compounds containing pyrimidine rings are of great value in creating novel optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has led to the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials. This highlights the potential of pyrimidine derivatives in the field of electronic devices and luminescent elements (Lipunova et al., 2018).
Antitumor Activity
Compounds structurally related to "this compound" have been evaluated for their antitumor activity. Specifically, imidazole derivatives have shown promising results in the search for new antitumor drugs, with some compounds advancing to preclinical testing stages. These structures are of interest not only for their potential as antitumor agents but also for the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Novel Central Nervous System (CNS) Acting Drugs
The search for functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity has identified heterocycles, including pyrimidine derivatives, as promising candidates. These compounds exhibit effects ranging from depression to euphoria and convulsion, showcasing their potential in the development of novel CNS acting drugs (Saganuwan, 2017).
Mechanism of Action
Target of Action
N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has shown promising results in the field of medicinal chemistry It’s known that thiazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as anticancer drugs .
Mode of Action
Thiazolopyrimidines are known to interact with biological targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This interaction can lead to changes in the biological target, potentially disrupting its function.
Biochemical Pathways
Thiazolopyrimidines have been associated with antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
It’s known that the lipophilicity of thiazolopyrimidines can influence their pharmacokinetic properties . A moderate level of lipophilicity has been found to be advantageous for inhibition compared to other substituted derivatives .
Result of Action
Thiazolopyrimidines have been associated with high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may have significant effects at the molecular and cellular levels.
Future Directions
The study of pyrimidine derivatives is a vibrant field due to their importance in biological processes and potential therapeutic applications . Future research could involve the synthesis and characterization of new pyrimidine derivatives, investigation of their biological activity, and development of safer and more effective therapeutic agents.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMTTRIDSTCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.